4-Cinnamamidobenzoic acid
Overview
Description
4-Cinnamamidobenzoic acid is an organic compound with the chemical formula C16H13NO3. It is known for its unique structure, which includes a cinnamamide group attached to a benzoic acid moiety.
Mechanism of Action
Target of Action
The primary target of 4-Cinnamamidobenzoic acid is CYP53A15 , a cytochrome P450 enzyme found in the sorghum pathogen Cochliobolus lunatus . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens of other eukaryotes .
Mode of Action
This compound interacts with its target, CYP53A15, by inhibiting its enzymatic activity . This interaction disrupts the normal function of the enzyme, leading to changes in the metabolic processes of the fungi .
Biochemical Pathways
The inhibition of CYP53A15 by this compound affects the metabolic pathway of aromatic compounds in fungi . Specifically, it disrupts the detoxification of benzoate, a key intermediate in this pathway
Result of Action
The inhibition of CYP53A15 by this compound results in antifungal activity against certain fungi, including Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus
Biochemical Analysis
Biochemical Properties
4-Cinnamamidobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme trans-cinnamate 4-monooxygenase, which catalyzes the hydroxylation of cinnamic acid derivatives. This interaction is crucial for the metabolic conversion of cinnamic acid to p-coumaric acid, a key intermediate in the biosynthesis of various phenolic compounds .
Additionally, this compound has been shown to inhibit certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, highlighting its potential as an anti-inflammatory agent .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism. This effect is mediated through the activation of caspase enzymes and the disruption of the mitochondrial membrane potential . Furthermore, this compound can modulate cell signaling pathways, including the MAPK and NF-κB pathways, which are involved in cell proliferation, differentiation, and survival .
In addition to its effects on cancer cells, this compound influences gene expression and cellular metabolism. It can upregulate the expression of antioxidant genes, thereby enhancing the cellular defense against oxidative stress . Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, its binding to COX enzymes results in the inhibition of their catalytic activity, thereby reducing the synthesis of pro-inflammatory prostaglandins .
Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the target enzyme. It has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, leading to the modulation of downstream signaling events . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods .
Prolonged exposure to this compound can lead to changes in cellular function. For example, continuous treatment with the compound has been associated with the development of resistance in certain cancer cell lines, potentially due to adaptive changes in gene expression and cellular metabolism . Additionally, long-term exposure may result in cumulative effects on cellular processes, such as increased oxidative stress and altered energy metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
In animal models, threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dosage may not result in further benefits and may instead cause toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is responsible for the biosynthesis of various phenolic compounds, such as flavonoids and lignins . The compound interacts with enzymes such as trans-cinnamate 4-monooxygenase, which catalyzes the hydroxylation of cinnamic acid derivatives .
Additionally, this compound can influence metabolic flux and metabolite levels. It has been shown to modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates . These effects can impact overall cellular metabolism and contribute to the compound’s biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) .
Once inside the cells, this compound can interact with binding proteins, which facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function. For example, its accumulation in the mitochondria can enhance its pro-apoptotic effects, while its presence in the cytoplasm can modulate cell signaling pathways .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications .
For instance, this compound can be directed to the mitochondria through mitochondrial targeting signals, where it can exert its pro-apoptotic effects . Similarly, its localization to the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is therefore crucial for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cinnamamidobenzoic acid can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with 4-aminobenzoic acid under specific conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Cinnamamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and halides
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives
Reduction: Amines, alcohols
Substitution: Functionalized derivatives with new substituents
Scientific Research Applications
4-Cinnamamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial and antiproliferative agents.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
4-Cinnamamidobenzoic acid can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-(3-phenylprop-2-enoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15(11-6-12-4-2-1-3-5-12)17-14-9-7-13(8-10-14)16(19)20/h1-11H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLZCFFEAPFEJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354178 | |
Record name | 4-CINNAMAMIDOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54057-59-9 | |
Record name | 4-CINNAMAMIDOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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